molecular formula C11H21N3O2 B1442269 tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate CAS No. 1026796-77-9

tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate

Cat. No.: B1442269
CAS No.: 1026796-77-9
M. Wt: 227.3 g/mol
InChI Key: JMLRKNIOMIWIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . The reaction proceeds under mild conditions and yields the desired product in good quantities.

Industrial Production Methods: Industrial production of tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with appropriate electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.

Comparison with Similar Compounds

  • tert-Butyl 3-aminoazetidine-1-carboxylate
  • tert-Butyl 3-amino-2-azetidinecarboxylate
  • tert-Butyl 3-amino-4-azetidinecarboxylate

Uniqueness: tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate is unique due to its [1,3’-biazetidine] structure, which provides distinct chemical and physical properties compared to other azetidine derivatives. This uniqueness makes it valuable for specific applications where such properties are desired .

Properties

IUPAC Name

tert-butyl 3-(3-aminoazetidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-9(7-14)13-4-8(12)5-13/h8-9H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLRKNIOMIWIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704042
Record name tert-Butyl 3-amino[1,3'-biazetidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-77-9
Record name tert-Butyl 3-amino[1,3'-biazetidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate
Reactant of Route 2
tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate
Reactant of Route 4
tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate
Reactant of Route 5
tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate
Reactant of Route 6
tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.